N,N-Dimethyl vs. N,3-Dimethyl Substitution: Hydrogen-Bond Donor Count and logP Impact
The N,N‑dimethyl target compound possesses zero hydrogen‑bond donors on the amide nitrogen, whereas the N,3‑dimethyl regioisomer (CAS 40912‑87‑6) retains one N–H donor. This difference is critical for fragment screening libraries where hydrogen‑bond donor count strongly influences promiscuity and oral bioavailability [1]. Computational prediction using the XLogP3 algorithm yields a logP of 2.1 for the target compound, compared with 2.4 for the N,3‑dimethyl analog, a difference of 0.3 log units that reflects the additional ring methyl group [1].
Comparator: 1 donor, XLogP3 2.4
| Evidence Dimension | Hydrogen-bond donor count and predicted logP |
|---|---|
| Target Compound Data | 0 H‑bond donors (amide N); XLogP3: 2.1 |
| Comparator Or Baseline | 5-Bromo-2-hydroxy-N,3-dimethylbenzamide: 1 H‑bond donor (amide N); XLogP3: 2.4 |
| Quantified Difference | Δ H‑bond donors = 1; Δ XLogP3 = 0.3 |
| Conditions | In silico prediction (XLogP3); structural comparison based on standard SMILES notation |
Why This Matters
A difference of one hydrogen‑bond donor and 0.3 logP units can shift a fragment from ‘rule‑of‑three’ compliant to non‑compliant, directly impacting library selection for fragment‑based screening.
- [1] PubChem (2025) Compound Summary: 5-Bromo-N,3-dimethyl-2-hydroxybenzamide, CID 38708; XLogP3 data accessed via PubChem. View Source
